molecular formula C11H17N3S B1461787 1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1105192-01-5

1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine

Cat. No.: B1461787
CAS No.: 1105192-01-5
M. Wt: 223.34 g/mol
InChI Key: UNUJCOXPHVGLFS-UHFFFAOYSA-N
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Description

1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiazole and piperazine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction using cyclopropyl halides.

    Piperazine Coupling: The final step involves coupling the thiazole derivative with piperazine. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative reacts with piperazine in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently .

Chemical Reactions Analysis

1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thiazole rings are substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring systems.

Scientific Research Applications

1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has several scientific research applications:

Comparison with Similar Compounds

1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-cyclopropyl-2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-2-9(1)10-8-15-11(13-10)7-14-5-3-12-4-6-14/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUJCOXPHVGLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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